(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide
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Overview
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide is an organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of both aromatic and heterocyclic components within its structure suggests a range of chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide typically involves several key steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Acrylamide Backbone: The acrylamide group is introduced via the reaction of acryloyl chloride with an appropriate amine.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole derivative with the acrylamide backbone. This can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide can undergo various types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The acrylamide double bond can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.
Reduction: Saturated amide from the acrylamide group.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the benzo[d][1,3]dioxole moiety, which is found in many natural products, suggests that it may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the acrylamide group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxyethyl)acrylamide: Similar structure but with a simpler side chain.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxypropyl)acrylamide: Lacks the pyrrole ring, resulting in different reactivity and biological activity.
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-phenylpropyl)acrylamide: Contains a phenyl group instead of a pyrrole ring, altering its chemical and biological properties.
Uniqueness
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide is unique due to the presence of the 1-methyl-1H-pyrrol-2-yl group, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-20-10-2-3-14(20)15(21)8-9-19-18(22)7-5-13-4-6-16-17(11-13)24-12-23-16/h2-7,10-11,15,21H,8-9,12H2,1H3,(H,19,22)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGIGJOLRPUESF-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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